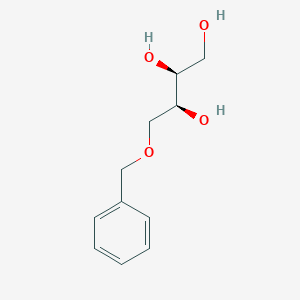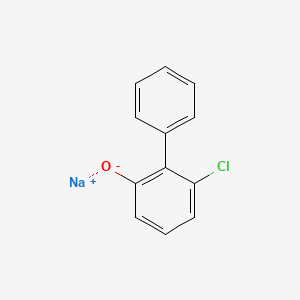![molecular formula C12H16Cl2O B13783930 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene CAS No. 6940-88-1](/img/structure/B13783930.png)
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene is an organic compound with the molecular formula C12H16Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 3-chloro-1-(1-methylethoxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: The chloro groups can be reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Products include phenols or amines depending on the nucleophile used.
Oxidation: Products include alcohols or ketones.
Reduction: Products include hydrocarbons.
Scientific Research Applications
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The chloro groups can participate in nucleophilic substitution reactions, altering the activity of the target molecules . The propyl chain and methylethoxy group can also influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene is unique due to the presence of both chloro and methylethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
6940-88-1 |
|---|---|
Molecular Formula |
C12H16Cl2O |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
1-chloro-4-(3-chloro-1-propan-2-yloxypropyl)benzene |
InChI |
InChI=1S/C12H16Cl2O/c1-9(2)15-12(7-8-13)10-3-5-11(14)6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
KBQWSWLWXZTIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CCCl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
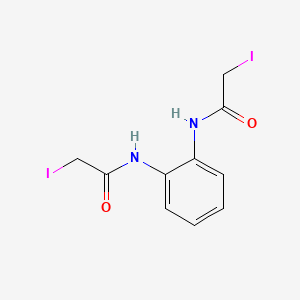
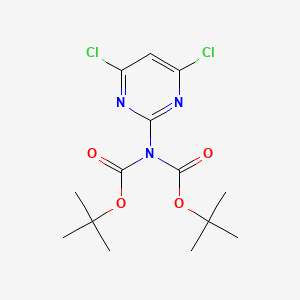

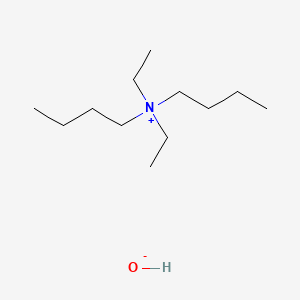
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
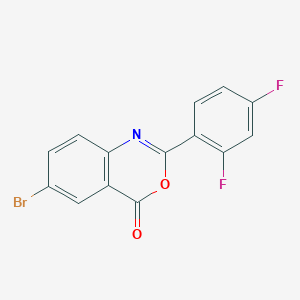
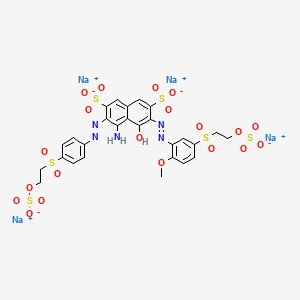
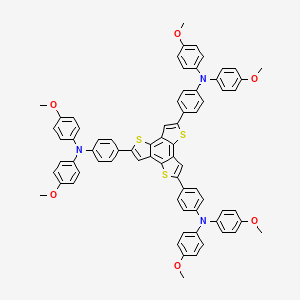

![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)

